molecular formula C5H8ClNOS B1404903 (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride CAS No. 1443931-85-8

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride

Cat. No.: B1404903
CAS No.: 1443931-85-8
M. Wt: 165.64 g/mol
InChI Key: XXGJSNMDNXPFLR-WCCKRBBISA-N
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Description

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the ethan-1-ol moiety. One common method involves the condensation of a thioamide with an α-halo ketone under basic conditions to form the thiazole ring. The resulting thiazole derivative can then be reduced to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Thiazole-5-carboxylic acid.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride serves as a building block for the synthesis of more complex molecules

Biology

Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .

Medicine

In medicinal chemistry, this compound can be used as a precursor for the synthesis of drugs targeting various diseases. Thiazole-containing compounds are found in several pharmaceuticals, including antibiotics and anti-inflammatory agents .

Industry

In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride depends on its specific application. In biological systems, thiazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfur and nitrogen atoms in the thiazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler structure without the ethan-1-ol group.

    Thiadiazole: Contains an additional nitrogen atom in the ring.

    Benzothiazole: Features a fused benzene ring.

Uniqueness

(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride is unique due to the presence of the ethan-1-ol group, which can impart different chemical and biological properties compared to other thiazole derivatives. This functional group can enhance solubility, reactivity, and potential biological activity .

Properties

IUPAC Name

(1S)-1-(1,3-thiazol-5-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS.ClH/c1-4(7)5-2-6-3-8-5;/h2-4,7H,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGJSNMDNXPFLR-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CS1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=CS1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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